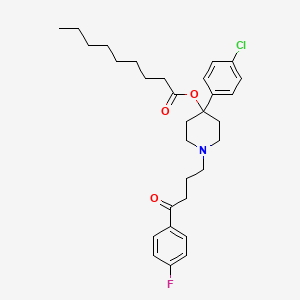
Haloperidol Nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Haloperidol is a high potency first-generation (typical) antipsychotic and one of the most frequently used antipsychotic medications worldwide . It is used to treat schizophrenia and other psychoses, as well as symptoms of agitation, irritability, and delirium . Haloperidol Nonanoate is a derivative of Haloperidol .
Synthesis Analysis
Several haloperidol derivatives with a piperidine scaffold that was decorated at the nitrogen atom with different alkyl, benzyl, or substituted benzyl moieties were synthesized . Based on the result of QSAR, N -4-tert-butyl benzyl haloperidol chloride (16c) was synthesized and showed the most potent vasodilatory activity of all designed compounds .Molecular Structure Analysis
The molecular formula of Haloperidol Nonanoate is C30H39ClFNO3 . Haloperidol has demonstrated pharmacologic activity at a number of receptors in the brain .Chemical Reactions Analysis
The greatest proportion of the intrinsic hepatic clearance of haloperidol is by glucuronidation, followed by the reduction of haloperidol to reduced haloperidol and by CYP-mediated oxidation . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of haloperidol in humans .Physical And Chemical Properties Analysis
Haloperidol is a highly lipophilic compound and is extensively metabolized in humans . A novel approach of greatly enhancing aqueous solubility of a model weakly basic drug, haloperidol, by using weak acids that would not form salts with the drug and to attain physically stable form of amorphous drug by drying such aqueous solutions has been presented .Safety And Hazards
Direcciones Futuras
Future trials examining the effect of haloperidol on agitation and delirium severity will add important information to guide clinical decisions . The coadministration of certain drugs affects the pharmacokinetics of haloperidol to an extent that alterations in clinical consequences would be expected .
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39ClFNO3/c1-2-3-4-5-6-7-10-29(35)36-30(25-13-15-26(31)16-14-25)19-22-33(23-20-30)21-8-9-28(34)24-11-17-27(32)18-12-24/h11-18H,2-10,19-23H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJVUPSVEMDHKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Haloperidol Nonanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


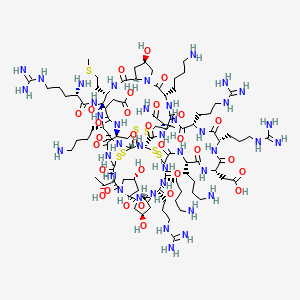
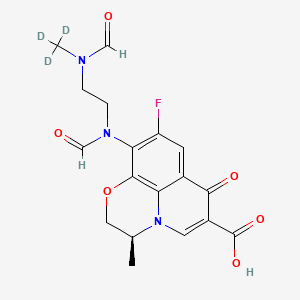
![2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B584305.png)
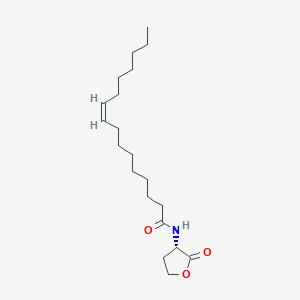
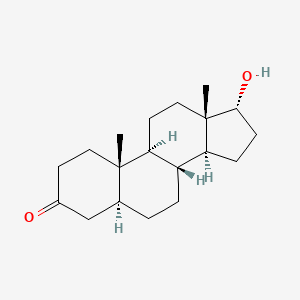
![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)
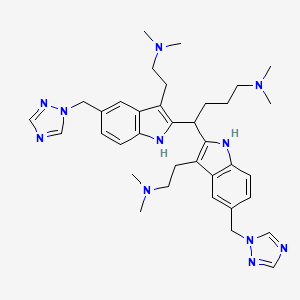
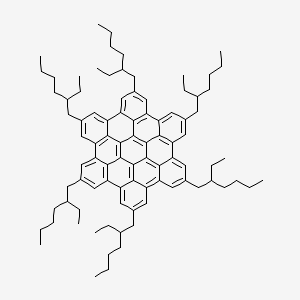
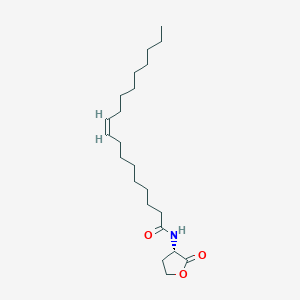
![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)
![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)
![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)